Cas no 431907-04-9 (2-cyclohexyl-N-(pyridin-3-yl)acetamide)

2-cyclohexyl-N-(pyridin-3-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-cyclohexyl-N-(pyridin-3-yl)acetamide
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- Inchi: 1S/C13H18N2O/c16-13(9-11-5-2-1-3-6-11)15-12-7-4-8-14-10-12/h4,7-8,10-11H,1-3,5-6,9H2,(H,15,16)
- InChI Key: SIURWXONEBYXJD-UHFFFAOYSA-N
- SMILES: C1(CC(NC2=CC=CN=C2)=O)CCCCC1
2-cyclohexyl-N-(pyridin-3-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR028I3J-100mg |
2-cyclohexyl-N-(pyridin-3-yl)acetamide |
431907-04-9 | 95% | 100mg |
$597.00 | 2023-12-15 | |
1PlusChem | 1P028HV7-100mg |
2-cyclohexyl-N-(pyridin-3-yl)acetamide |
431907-04-9 | 95% | 100mg |
$576.00 | 2024-05-02 | |
Enamine | EN300-6718779-0.1g |
2-cyclohexyl-N-(pyridin-3-yl)acetamide |
431907-04-9 | 95% | 0.1g |
$416.0 | 2023-07-07 | |
1PlusChem | 1P028HV7-50mg |
2-cyclohexyl-N-(pyridin-3-yl)acetamide |
431907-04-9 | 95% | 50mg |
$489.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1328064-100mg |
2-Cyclohexyl-N-(pyridin-3-yl)acetamide |
431907-04-9 | 98% | 100mg |
¥11232.00 | 2024-05-13 | |
Enamine | EN300-6718779-0.05g |
2-cyclohexyl-N-(pyridin-3-yl)acetamide |
431907-04-9 | 95% | 0.05g |
$345.0 | 2023-07-07 | |
Aaron | AR028I3J-50mg |
2-cyclohexyl-N-(pyridin-3-yl)acetamide |
431907-04-9 | 95% | 50mg |
$500.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1328064-50mg |
2-Cyclohexyl-N-(pyridin-3-yl)acetamide |
431907-04-9 | 98% | 50mg |
¥8067.00 | 2024-05-13 |
2-cyclohexyl-N-(pyridin-3-yl)acetamide Related Literature
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2. Water
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Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
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Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
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5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
Additional information on 2-cyclohexyl-N-(pyridin-3-yl)acetamide
2-Cyclohexyl-N-(Pyridin-3-Yl)Acetamide (CAS No. 431907-04-9): A Comprehensive Overview
2-Cyclohexyl-N-(pyridin-3-yl)acetamide, identified by the CAS registry number 431907-04-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure featuring a cyclohexyl group and a pyridine moiety, has garnered attention due to its potential applications in drug development, catalysis, and advanced materials. Recent studies have highlighted its role in enhancing the efficiency of certain chemical reactions and its ability to serve as a versatile building block in synthetic chemistry.
The molecular structure of 2-cyclohexyl-N-(pyridin-3-yl)acetamide is defined by the presence of a cyclohexane ring attached to an acetamide group, which is further connected to a pyridine ring at the third position. This arrangement imparts the compound with unique electronic and steric properties, making it an attractive candidate for various chemical transformations. The cyclohexyl group contributes to the compound's stability and solubility, while the pyridine moiety introduces aromaticity and potential sites for coordination chemistry.
Recent research has focused on the synthesis and characterization of 2-cyclohexyl-N-(pyridin-3-yl)acetamide. Scientists have developed efficient methods to synthesize this compound using a combination of nucleophilic acyl substitution and coupling reactions. These methods not only improve yield but also ensure high purity, which is critical for its application in sensitive chemical processes. The compound's synthesis has been optimized to minimize environmental impact, aligning with current trends toward sustainable chemistry practices.
In terms of applications, 2-cyclohexyl-N-(pyridin-3-yl)acetamide has shown promise in the field of catalysis. Its ability to act as a ligand in transition metal complexes has been explored in recent studies, demonstrating enhanced catalytic activity in reactions such as olefin polymerization and cross-coupling reactions. The compound's role as a stabilizing agent for metal nanoparticles has also been investigated, offering new avenues for nanotechnology applications.
Beyond catalysis, 2-cyclohexyl-N-(pyridin-3-yl)acetamide has been studied for its potential in drug delivery systems. Its amphiphilic nature allows it to form self-assembled structures, such as micelles and vesicles, which can encapsulate hydrophobic drugs. Recent experiments have shown that these structures can improve drug solubility and bioavailability, making them valuable tools in pharmaceutical research.
The versatility of 2-cyclohexyl-N-(pyridin-3-yl)acetamide extends to materials science, where it has been used as a precursor for the synthesis of advanced polymers and hybrid materials. Its ability to participate in both covalent and non-covalent interactions makes it suitable for designing materials with tailored mechanical and electronic properties. Researchers have reported its use in creating stimuli-responsive polymers that can respond to external conditions such as temperature or pH changes.
In conclusion, 2-cyclohexyl-N-(pyridin-3-yl)acetamide (CAS No. 431907-04-9) is a multifaceted compound with applications spanning organic synthesis, catalysis, drug delivery, and materials science. Its unique structure and functional groups make it an invaluable tool for chemists and material scientists alike. As research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing chemical sciences.
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